molecular formula C8H9F2N B2856932 N1,N1-dimethyl-2,6-difluoroaniline CAS No. 55847-15-9

N1,N1-dimethyl-2,6-difluoroaniline

Cat. No.: B2856932
CAS No.: 55847-15-9
M. Wt: 157.164
InChI Key: UXHVBVCJFYGKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-dimethyl-2,6-difluoroaniline: is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring, and the nitrogen atom is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N1-dimethyl-2,6-difluoroaniline can be synthesized through several methods. One common approach involves the nitration of xylene followed by reduction, removal of isomers, and recovery of the desired compound by sublimation . Another method includes the difluoroalkylation of anilines via photoinduced methods, which involves the use of visible-light organo-photocatalytic systems working via oxidative quenching .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions: N1,N1-dimethyl-2,6-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: N1,N1-dimethyl-2,6-difluoroaniline is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability .

Biology and Medicine: In medicinal chemistry, fluorinated anilines are often explored for their potential as pharmaceutical intermediates. The presence of fluorine atoms can enhance the biological activity and metabolic stability of drug candidates .

Industry: This compound is used in the production of dyes, pesticides, and other industrial chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry .

Mechanism of Action

The mechanism by which N1,N1-dimethyl-2,6-difluoroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain targets. The dimethylamino group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Properties

IUPAC Name

2,6-difluoro-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHVBVCJFYGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.